2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE
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Overview
Description
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE is an organic compound with a complex structure that includes both a dimethylphenyl group and a phenylpropanone group
Scientific Research Applications
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Future Directions
The future directions for research on 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one could include further studies on its synthesis, properties, and potential applications . This could involve exploring new synthetic routes, investigating its reactivity under different conditions, and examining its potential uses in various fields .
Preparation Methods
The synthesis of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE can be achieved through several synthetic routes. One common method involves the use of Grignard reagents. The process typically starts with the preparation of 2,3-dimethylbromobenzene, which is then reacted with phenylmagnesium bromide to form the desired product. The reaction conditions often require low temperatures and anhydrous environments to prevent unwanted side reactions .
Industrial production methods may involve more scalable approaches, such as the use of catalytic hydrogenation or other advanced techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE involves its interaction with various molecular targets. For instance, its derivatives may act on specific enzymes or receptors, leading to biological effects such as inhibition of microbial growth or modulation of inflammatory pathways . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2',3'-DIMETHYL-3-PHENYLPROPIOPHENONE can be compared with other similar compounds such as medetomidine and dexmedetomidine. These compounds share structural similarities but differ in their specific functional groups and biological activities . For example:
Medetomidine: Known for its use as a sedative and analgesic in veterinary medicine.
Dexmedetomidine: A more selective α2 adrenergic receptor agonist with applications in human medicine.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-13-7-6-10-16(14(13)2)17(18)12-11-15-8-4-3-5-9-15/h3-10H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKWAPVKCGUOOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643976 |
Source
|
Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898764-24-4 |
Source
|
Record name | 1-Propanone, 1-(2,3-dimethylphenyl)-3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898764-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dimethylphenyl)-3-phenylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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